molecular formula C14H13Cl B14446614 2-Benzyl-1-chloro-4-methylbenzene CAS No. 75278-76-1

2-Benzyl-1-chloro-4-methylbenzene

Cat. No.: B14446614
CAS No.: 75278-76-1
M. Wt: 216.70 g/mol
InChI Key: GFCSYVAWZRQGEX-UHFFFAOYSA-N
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Description

2-Benzyl-1-chloro-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a benzyl group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-chloro-4-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with 4-chlorotoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advancements in catalyst design and process engineering have improved the efficiency and sustainability of industrial production methods .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-chloro-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-1-chloro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-chloro-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to form various derivatives with different chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents allows for a wide range of chemical transformations and interactions with various molecular targets .

Properties

CAS No.

75278-76-1

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

2-benzyl-1-chloro-4-methylbenzene

InChI

InChI=1S/C14H13Cl/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

GFCSYVAWZRQGEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CC2=CC=CC=C2

Origin of Product

United States

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